dl-2,3-Dichlorobutane
Description
dl-2,3-Dichlorobutane (CAS RN: 7581-97-7) is a chlorinated alkane with the molecular formula C₄H₈Cl₂ and a molecular weight of 127.01 g/mol . It exists as a racemic mixture of two enantiomers: the threo (dl) and meso stereoisomers. The compound is characterized by two chlorine atoms at the 2nd and 3rd carbon positions of the butane chain. Its stereoisomerism arises from the presence of two chiral centers, though the meso form is internally symmetric due to a plane of bisection between C2 and C3, reducing the total number of distinct stereoisomers from four to three (two enantiomers and one meso form) .
Key physical properties include a boiling point of 126°C (at 0.95 atm) and a density of 1.12 g/cm³ . The dl and meso isomers exhibit identical boiling points but differ in optical activity, with the meso form being optically inactive due to internal compensation .
Properties
CAS No. |
2211-67-8 |
|---|---|
Molecular Formula |
C4H8Cl2 |
Molecular Weight |
127.01 g/mol |
IUPAC Name |
(2R,3R)-2,3-dichlorobutane |
InChI |
InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
RMISVOPUIFJTEO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)Cl)Cl |
Canonical SMILES |
CC(C(C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction with trans-2-Butene
trans-2-Butene reacts with Cl₂ in inert diluents (e.g., N₂ or CCl₄) to yield this compound as the major product. The anti-addition mechanism ensures that the chlorine atoms add to opposite faces of the alkene, producing the threo diastereomer.
Experimental Conditions
- Pressure: 10–700 Torr of N₂ at 297 K
- Products :
- This compound (17–18%)
- meso-2,3-Dichlorobutane (48%)
- Chlorinated butenes (e.g., 3-chloro-1-butene, 1-chloro-2-butene)
Mechanistic Pathway
Reaction with cis-2-Butene
In contrast, cis-2-butene primarily yields meso-2,3-dichlorobutane due to syn-dichlorination. This compound is a minor product (<5%) under standard conditions.
Radical-Mediated Chlorination
Radical chain reactions offer an alternative route, though with lower stereoselectivity. Chlorine radicals (Cl- ) abstract hydrogen from butane, forming 2,3-dichlorobutane isomers.
Key Steps
- Initiation: Cl₂ → 2 Cl- (via UV light or heat).
- Propagation:
- Cl- + C₄H₁₀ → HCl + C₄H₉-
- C₄H₉- + Cl₂ → C₄H₉Cl + Cl-
- Termination: Radical recombination.
Outcomes
- Selectivity: Radical stability favors tertiary carbons, but 2° positions dominate in butane.
- Yield: ~30% this compound in mixed dichlorides.
Catalytic Dehydrochlorination of Trichlorobutanes
This compound can be synthesized via dehydrochlorination of 1,2,3-trichlorobutane using solid acid catalysts.
- Catalyst: Alumina (Al₂O₃) or chromia-on-alumina (Cr₂O₃/Al₂O₃).
- Conditions:
- Temperature: 180–330°C
- Feed: Gaseous 1,2,3-trichlorobutane
- Products:
- 2-Chloro-1-butene (13%)
- 2-Chloro-2-butene (46%)
- This compound (18–20%)
Optimization
- Catalyst Deactivation: Partially deactivated alumina (e.g., Alcoa H-51) improves selectivity for dichlorobutane.
Stereochemical Analysis and Data Tables
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: Alkenes such as 2-butene or 1-butene are formed.
Oxidation: Products include chlorinated alcohols or ketones.
Reduction: Products include butane or chlorinated alkanes with fewer chlorine atoms.
Scientific Research Applications
Scientific Research Applications
dl-2,3-Dichlorobutane is utilized across various scientific disciplines due to its unique structural properties:
- Chemistry: It serves as a crucial intermediate in synthesizing complex molecules, particularly as a chiral building block.
- Biology: The compound is employed to study the impact of chirality on biological systems.
- Medicine: Researches explore its potential in pharmaceutical development.
- Industry: It is involved in producing specialty chemicals and as an intermediate in diverse chemical processes.
Chemical Reactions
This compound participates in several types of chemical reactions, making it a versatile compound in chemical synthesis:
- Substitution: It undergoes nucleophilic substitution reactions, yielding products like alcohols, ethers, or amines, contingent on the nucleophile used.
- Elimination: It forms alkenes like 2-butene or 1-butene through elimination reactions .
- Oxidation: Oxidation reactions can produce chlorinated alcohols or ketones.
- Reduction: Reduction processes can lead to butane or chlorinated alkanes with fewer chlorine atoms.
Case Studies
Currently, there are no specific case studies available in the search results that directly detail the applications of this compound. However, the compound 2,3-dichlorobutane (without the dl designation) has some mentions that can provide insights:
- Isomerism Studies: Studies emphasize its stereochemistry, noting that 2,3-dichlorobutane has two chiral carbons, which could lead to four stereoisomers . These stereoisomers include two pairs of enantiomers and a meso compound .
Challenges and Future Directions
Despite its potential, the application of this compound faces challenges such as limited direct experimental data in the search results. Future research could focus on:
- Detailed Reaction Mechanisms: Investigating specific reaction mechanisms involving this compound to optimize its use in chemical synthesis.
- Biological Activity Screening: Conducting comprehensive biological activity screenings to identify potential pharmaceutical applications.
- Industrial Applications: Exploring its effectiveness in producing specialty chemicals and polymers.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-dichlorobutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular mechanism (SN2) or a unimolecular mechanism (SN1), depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, typically through an E2 mechanism.
Comparison with Similar Compounds
Stereoisomerism
The stereochemistry of dl-2,3-dichlorobutane is pivotal to its reactivity and physical behavior:
- This compound (threo): A racemic mixture of (2R,3R) and (2S,3S) enantiomers, optically active but net racemic.
- meso-2,3-Dichlorobutane : A single stereoisomer with (2R,3S) configuration, optically inactive due to an internal plane of symmetry .
The internal symmetry of the meso form distinguishes it from the dl pair, as demonstrated by NMR and X-ray crystallography .
Comparison with Similar Compounds
Structural Isomers of Dichlorobutane
Key Observations :
- Boiling Points : Branching (e.g., 2,2-dichloro-3,3-dimethylbutane) increases molecular weight and van der Waals interactions, raising boiling points compared to linear isomers .
- Optical Activity: Only non-meso dichlorobutanes (e.g., this compound) exhibit optical activity, while meso and geminal isomers (e.g., 2,2-dichlorobutane) are inactive .
Comparison with Monochlorobutanes
Key Observations :
- Dichlorination at adjacent carbons (2,3-positions) significantly increases steric hindrance and boiling points compared to monochlorinated analogs.
- Dichlorobutanes are less reactive in nucleophilic substitutions due to electron-withdrawing Cl groups and steric effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purity analysis methods for dl-2,3-Dichlorobutane in laboratory settings?
- Methodological Answer : this compound can be synthesized via radical chlorination of 1-chlorobutane under UV light. The reaction produces four dichlorobutane isomers (1,1-, 1,2-, 1,3-, and 1,4-), but stereochemical control for this compound requires careful optimization of reaction time and chlorine gas flow rates. Purity analysis is best achieved using gas chromatography (GC) with flame ionization detection (FID). For example, GC analysis of chlorination products showed experimental isomer abundances of 5.9% (1,1-), 21.1% (1,2-), 48.7% (1,3-), and 24.3% (1,4-), though this compound would require chiral column separation for resolution . Boiling points (119°C for dl- and meso- forms) and refractive indices (1.4409 at 25°C) from Lange’s Handbook can aid in preliminary identification .
Q. How can researchers distinguish between this compound and its stereoisomers (e.g., meso-2,3-Dichlorobutane)?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for stereochemical differentiation. The coupling constants () in and NMR spectra differ between dl- (racemic) and meso- forms due to their spatial arrangements. X-ray crystallography provides definitive structural confirmation. Computational tools like DFT-GIAO (Density Functional Theory-Gauge-Including Atomic Orbitals) can predict chemical shifts for comparison with experimental data, as demonstrated in polychlorinated compound studies .
Q. What safety protocols are essential for handling this compound in laboratory experiments?
- Methodological Answer : this compound is classified under GHS Category 4 (acute toxicity, oral). Researchers must use fume hoods, wear nitrile gloves, and avoid inhalation. Emergency procedures include immediate rinsing with water for skin/eye contact. Safety Data Sheets (SDS) from suppliers like MedChemExpress emphasize storing the compound in airtight containers away from ignition sources (flash point: 18.3°C) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in reported physical properties of this compound (e.g., boiling points, densities)?
- Methodological Answer : Discrepancies in literature data (e.g., boiling points ranging from 110.5°C to 119°C) can be addressed via quantum mechanical calculations. For instance, thermophysical property prediction using software like Gaussian or ORCA, combined with molecular dynamics simulations, can validate experimental values. Cross-referencing CRC Handbook data (density: 1.105 g/cm³ at 25°C) with NIST-curated databases ensures accuracy .
Q. What strategies optimize the enantiomeric resolution of this compound in chromatographic analyses?
- Methodological Answer : Chiral stationary phases (CSPs) in HPLC or GC, such as cyclodextrin derivatives, are effective for enantiomer separation. Retention times and selectivity factors () should be calibrated using racemic standards. Advanced mass spectrometry (MS) coupling with ion mobility spectrometry (IMS) enhances resolution by differentiating collision cross-sections of enantiomers .
Q. How do radical stability and reaction kinetics influence the isomer distribution in dichlorobutane synthesis?
- Methodological Answer : The preferential formation of 1,3-dichlorobutane (48.7% abundance) over 1,2- or 1,4- isomers in radical chlorination reflects the stability of secondary carbon radicals. Transition state theory (TST) calculations can model activation energies for hydrogen abstraction at different positions. Kinetic studies using time-resolved FTIR or Raman spectroscopy provide real-time insights into radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
